molecular formula C15H11F3N4O3S B2912101 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034279-61-1

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2912101
CAS No.: 2034279-61-1
M. Wt: 384.33
InChI Key: UVJJRIWWKAPSAE-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a complex chemical compound with potential applications across various fields, including chemistry, biology, and medicine. This compound features a unique structure that integrates multiple functional groups, including a thienopyrimidine moiety, a trifluoromethyl group, and a nicotinamide backbone, making it an interesting target for synthetic and application-oriented research.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O3S/c16-15(17,18)10-2-1-8(7-20-10)12(23)19-4-5-22-13(24)11-9(3-6-26-11)21-14(22)25/h1-3,6-7H,4-5H2,(H,19,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJJRIWWKAPSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide typically involves multiple steps. The process begins with the construction of the thienopyrimidine core, usually through a cyclization reaction involving thiophene derivatives and amino-substituted pyrimidine precursors. Subsequent steps include the introduction of the 2,4-dioxo functionalities under controlled oxidation conditions. The nicotinamide moiety is then coupled with the core structure using appropriate coupling reagents and conditions to ensure the formation of the desired amide bond.

Industrial Production Methods

Industrial production of this compound would require optimization of each reaction step to maximize yield and purity. Key considerations include the selection of solvents, temperature control, and the use of catalysts to enhance reaction efficiency. Scale-up procedures might involve continuous flow techniques to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized at the thienopyrimidine moiety, leading to further functionalization.

  • Reduction: : Reduction reactions can modify the oxidation state of the 2,4-dioxo groups.

  • Substitution: : The compound may undergo substitution reactions, particularly at the trifluoromethyl group and nicotinamide moiety.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and organic peroxides.

  • Reduction: : Typical reducing agents are sodium borohydride and lithium aluminum hydride.

  • Substitution: : Substitution reactions often employ halogenating agents and nucleophiles under appropriate conditions.

Major Products

The major products of these reactions are often functionalized derivatives of the original compound, which may exhibit altered chemical and biological properties.

Scientific Research Applications

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide has been explored in various scientific domains, including:

  • Chemistry: : As a building block for the synthesis of more complex molecules and materials.

  • Biology: : Investigated for its potential interactions with biological macromolecules.

  • Medicine: : Studied for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

  • Industry: : Utilized as an intermediate in the production of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets, primarily enzymes and receptors. The mechanism of action involves the binding of the compound to these targets, modulating their activity and triggering downstream signaling pathways. The presence of the trifluoromethyl group and the nicotinamide moiety enhances the compound's affinity and selectivity for its targets, thereby influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Nicotinamide Derivatives: : Compounds featuring the nicotinamide moiety, such as nicotinamide riboside, exhibit similar structural features but differ in functional groups and biological activity.

  • Thienopyrimidine Derivatives: : Thienopyrimidine-based compounds share the core structure but may vary in substituents and application areas.

Uniqueness

What sets N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide apart is the combination of the trifluoromethyl group and the 2,4-dioxo functionalities, which confer unique chemical reactivity and biological activity, making it a valuable compound for diverse research applications.

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